2H-Isoxazolo[4,5-B]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Isoxazolo[4,5-B]indole is a heterocyclic compound that combines the structural features of both isoxazole and indole. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The isoxazole ring is known for its presence in various biologically active molecules, while the indole ring is a common motif in many natural products and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Isoxazolo[4,5-B]indole typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide, which forms the isoxazole ring. This reaction can be catalyzed by copper (I) or ruthenium (II) to enhance the efficiency and selectivity . Another approach involves the condensation of aromatic aldehydes with nitroacetic esters, followed by cyclization to form the isoxazole ring .
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The choice of catalysts and reaction conditions would be optimized for cost-effectiveness and yield. Metal-free synthetic routes are also being explored to reduce the environmental impact and improve sustainability .
Analyse Chemischer Reaktionen
Types of Reactions: 2H-Isoxazolo[4,5-B]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the isoxazole or indole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
2H-Isoxazolo[4,5-B]indole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2H-Isoxazolo[4,5-B]indole involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit enzymes such as histone deacetylases (HDACs) and heat shock protein 90 (Hsp90), which are involved in cancer progression . The compound may also interact with other proteins and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.
Indole: A bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
Isoindole: A bicyclic structure similar to indole but with a different arrangement of nitrogen atoms.
Uniqueness: 2H-Isoxazolo[4,5-B]indole is unique due to its combination of the isoxazole and indole rings, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
54618-57-4 |
---|---|
Molekularformel |
C9H6N2O |
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
4H-[1,2]oxazolo[4,5-b]indole |
InChI |
InChI=1S/C9H6N2O/c1-2-4-7-6(3-1)9-8(11-7)5-10-12-9/h1-5,11H |
InChI-Schlüssel |
PTAQBZLPSSPCON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=NO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.